2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI)

Description

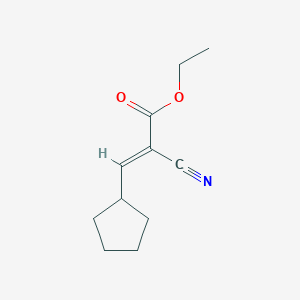

Chemical Structure and Properties 2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester (9CI) is an α,β-unsaturated ester characterized by a cyano (-CN) group at the α-position and a cyclopentyl substituent at the β-position of the propenoic acid backbone. The ethyl ester functional group enhances its solubility in organic solvents while the cyano group contributes to electrophilic reactivity. The cyclopentyl group likely increases steric hindrance, affecting polymerization kinetics and thermal stability compared to linear alkyl analogs .

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-cyclopentylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)7-9-5-3-4-6-9/h7,9H,2-6H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPIALXQAHAFOV-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1CCCC1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester (9CI), also known by its CAS number 449146-97-8, is an organic compound that has attracted attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester

- Molecular Formula : C12H15NO2

- Molecular Weight : 201.26 g/mol

- CAS Registry Number : 449146-97-8

The biological activity of 2-propenoic acid derivatives often involves their interaction with specific enzymes and receptors in biological systems. The cyano and cyclopentyl groups can influence the compound's reactivity and binding affinity to biological targets.

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their function.

- Receptor Interaction : It could potentially interact with various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that compounds similar to 2-propenoic acid derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have reported that acrylate derivatives possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : There is evidence suggesting that these compounds may reduce inflammation by modulating cytokine production.

- Antitumor Potential : Preliminary studies have indicated that certain derivatives can induce apoptosis in cancer cells, suggesting potential as anticancer agents.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Ethyl 2-cyanoacrylate | Antimicrobial | |

| Methyl methacrylate | Anti-inflammatory | |

| Butyl acrylate | Antitumor |

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of various acrylate compounds, including derivatives of 2-propenoic acid. The results showed significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory properties of ethyl esters derived from propenoic acid. The study demonstrated that these compounds reduced the levels of pro-inflammatory cytokines in macrophage cultures, suggesting a potential therapeutic application for inflammatory diseases.

Case Study 3: Antitumor Activity

A recent study focused on the cytotoxic effects of various propenoic acid derivatives on cancer cell lines. The results indicated that certain compounds led to increased apoptosis rates in breast cancer cells, highlighting their potential as novel anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and their properties, focusing on substituent effects, toxicity, and applications:

Key Findings:

Substituent Effects on Reactivity: Cyano groups (e.g., ) increase electrophilicity, making these compounds reactive in Michael additions or copolymerizations. Bulky substituents (e.g., cyclopentyl in the target compound, ethanoanthracenyl in ) reduce reaction rates but improve thermal stability .

Toxicity Profiles: Amino-containing acrylates (e.g., ) exhibit higher toxicity due to reactive amine groups, whereas cyano-substituted esters may have moderate toxicity depending on bioavailability .

Applications :

Q & A

Q. How can the synthesis of 2-cyano-3-cyclopentyl propenoic acid ethyl ester be optimized for reproducibility?

Methodological Answer: Optimize reaction parameters such as solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalyst type (e.g., DMAP or pyridine derivatives). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane:ethyl acetate). Ensure anhydrous conditions to avoid hydrolysis of the cyano group .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : Use and NMR to confirm the cyclopentyl, cyano, and ester functionalities. Compare chemical shifts with analogous compounds (e.g., 3-(4-nitrophenyl)-2-propenoic acid methyl ester, δ 6.8–8.2 ppm for aromatic protons) .

- IR : Identify the C≡N stretch (~2200 cm) and ester C=O (~1720 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Implement emergency showers/eye wash stations, as the compound may cause skin/eye irritation (similar to GHS Category 2A/2B hazards) .

- Avoid aqueous workups if the cyano group is prone to hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyano and cyclopentyl groups?

Methodological Answer:

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

Q. How does the cyclopentyl group influence biological activity in enzyme inhibition studies?

Methodological Answer:

Q. What environmental impact assessment methods apply to this compound?

Methodological Answer:

- Use OECD guidelines for biodegradability testing (e.g., Closed Bottle Test).

- Analyze hydrolysis products (e.g., cyanide ions) via ion chromatography under varying pH/temperature conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.